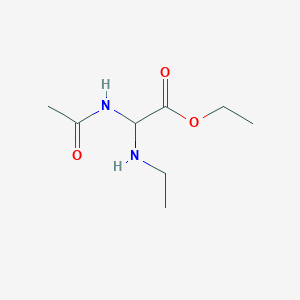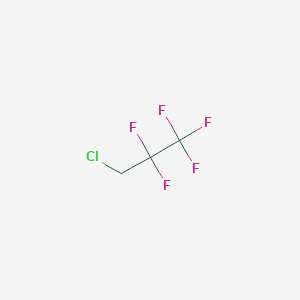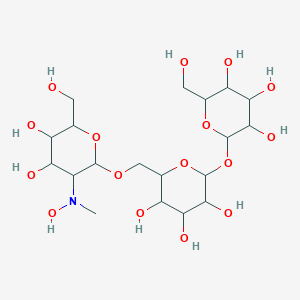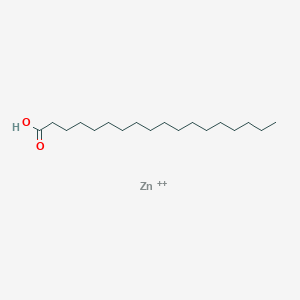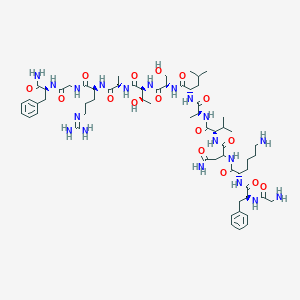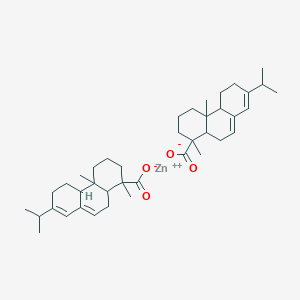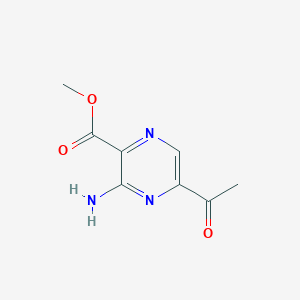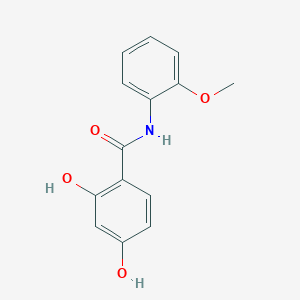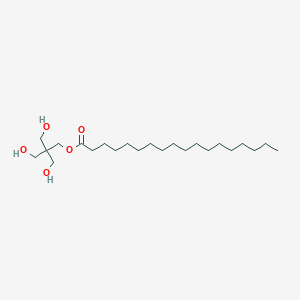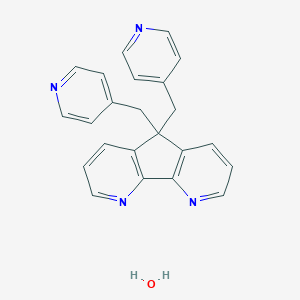
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate, also known as BC5PY, is a complex organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate is not fully understood. However, studies have shown that it acts as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to DNA damage and inhibition of DNA replication, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects
Studies have shown that 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has low toxicity and is well-tolerated in vivo. However, its biochemical and physiological effects are still being investigated. It has been shown to have some antioxidant activity and may also have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate is its versatility as a ligand in various applications. It has also been shown to be stable under a wide range of conditions. However, its synthesis can be challenging, and it may not be readily available for some researchers. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Additionally, its potential as an antioxidant and anti-inflammatory agent should be further investigated. In materials science, there is potential for the development of new MOFs with unique properties using 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate as a ligand. Overall, the versatility and potential of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate involves the reaction between 4-pyridinylmethylamine and 1,3-bis(chloromethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with sodium methoxide to yield 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate as a monohydrate. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been studied extensively for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been shown to be an effective ligand for palladium-catalyzed coupling reactions. In medicinal chemistry, 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been investigated for its potential as an anticancer agent.
properties
CAS RN |
139781-09-2 |
|---|---|
Product Name |
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate |
Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate |
InChI |
InChI=1S/C23H18N4.H2O/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18;/h1-14H,15-16H2;1H2 |
InChI Key |
NFNHFSQIMHVLMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Canonical SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
synonyms |
5,5-BIS(4-PYRIDYLMETHYL)-5H-CYCLOPENTA[2,1-B:3,4-B'']DIPYRIDINE HYDRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



